molecular formula C11H8N4O2S2 B11033132 2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11033132
M. Wt: 292.3 g/mol
InChI Key: OZBOKUATCAHAMJ-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: is a heterocyclic compound with a fascinating structure. Thiazoles, like this compound, are five-membered rings containing sulfur and nitrogen atoms. They exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of appropriate precursors, followed by cyclization. Researchers have explored variations in substituents at positions 2 and 4 to modulate its properties.

Reaction Conditions:: The exact reaction conditions depend on the specific synthetic pathway chosen. general strategies involve coupling reactions, cyclizations, and functional group transformations.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up.

Chemical Reactions Analysis

Reactivity:: This compound can participate in various reactions, such as oxidation, reduction, and substitution. The thiazole ring’s nitrogen and sulfur atoms play crucial roles in these transformations.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or other reactive sites.

Major Products:: The specific products depend on reaction conditions and substituents. For instance, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology and Medicine::

    Antibacterial: Investigated for its antimicrobial properties.

    Antitumor: Studied for potential cancer therapies.

    Other Biological Effects: Ongoing research to uncover additional activities.

Industry:: Applications in materials science, drug discovery, and agrochemicals.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Detailed studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C11H8N4O2S2

Molecular Weight

292.3 g/mol

IUPAC Name

2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H8N4O2S2/c1-6-5-15-9(17)7(4-13-11(15)19-6)8(16)14-10-12-2-3-18-10/h2-5H,1H3,(H,12,14,16)

InChI Key

OZBOKUATCAHAMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC=CS3

Origin of Product

United States

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